molecular formula C₁₃H₁₉N₅O₅ B1146824 O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine CAS No. 1327339-21-8

O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine

Cat. No. B1146824
M. Wt: 325.32
InChI Key:
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Description

“O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine” is a modified form of the nucleoside guanosine, which is a building block of DNA. The modification seems to involve the attachment of a 2-hydroxy-1-methylethyl group to the oxygen atom at the 6th position of the guanine base .


Molecular Structure Analysis

The molecular structure of “O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine” would likely involve a guanosine molecule with a 2-hydroxy-1-methylethyl group attached to the oxygen atom at the 6th position of the guanine base .

Future Directions

The future directions for research on “O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine” could involve further investigation into its synthesis, properties, and potential biological effects. This could include studies on its impact on DNA structure and function, and its potential role in disease processes .

properties

IUPAC Name

(2R,3R,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRKTPGJARCDPS-FUZJYRNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857793
Record name 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine

CAS RN

1327339-21-8
Record name 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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